REACTION_CXSMILES
|
C([BH3-])#N.[Na+].[C@H]12C[C@H](NC1)CN2[C:12]1[CH:25]=[CH:24][C:15]2[C:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[N:17]S[C:14]=2[CH:13]=1.[CH2:26]([O:28]C1(O[Si](C)(C)C)CC1)C.C([OH:39])C>O>[CH3:26][O:28][C:12]1[CH:25]=[CH:24][C:15]2[C:16]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[N:17][O:39][C:14]=2[CH:13]=1 |f:0.1|
|
Name
|
|
Quantity
|
8.57 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
ethyl 6-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-1,2-benzisothiazole-3-carboxylate
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
[C@@H]12N(C[C@@H](NC1)C2)C2=CC1=C(C(=NS1)C(=O)OCC)C=C2
|
Name
|
|
Quantity
|
8.57 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC1(CC1)O[Si](C)(C)C
|
Name
|
|
Quantity
|
11.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (2 ×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(C(=NO2)C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |